

Natural Producers of N-Octadecanoyl-L-homoserine lactone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Octadecanoyl-L-homoserine lactone*

Cat. No.: B022371

[Get Quote](#)

This technical guide provides an in-depth overview of the natural producers of **N-Octadecanoyl-L-homoserine lactone** (C18-HSL), a long-chain acyl-homoserine lactone (AHL) involved in bacterial quorum sensing. The content is tailored for researchers, scientists, and drug development professionals, focusing on the core biology, experimental methodologies, and signaling pathways associated with this molecule.

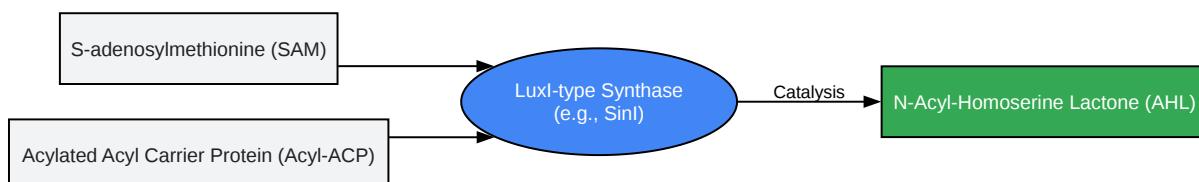
Identified Natural Producers of N-Octadecanoyl-L-homoserine lactone

N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a signaling molecule used by certain Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.^[1] The primary identified natural producers of this long-chain AHL are:

- *Sinorhizobium meliloti*: A soil bacterium known for its symbiotic relationship with alfalfa.^{[2][3]} This organism produces a variety of long-chain AHLs, including C18-HSL, through the action of the *SinI* synthase.^{[2][3][4]} The production of these AHLs is crucial for the symbiotic interaction with its host plant.^[2]
- *Rhodovulum sulfidophilum*: A marine photosynthetic bacterium.^{[5][6]} This bacterium has been shown to produce 3-hydroxy-C18-HSL (3-OH-C18-HSL) as a minor component of its AHL profile, with novel C20-HSLs being the dominant signal molecules.^[6]

Quantitative Data on Acyl-Homoserine Lactone Production

Direct quantitative data on the specific concentrations of C18-HSL produced by these organisms in culture is not extensively detailed in the literature, as production levels can fluctuate significantly with changes in growth media, temperature, and cell density. However, the profiles of AHLs produced by *Sinorhizobium meliloti* have been well-characterized.

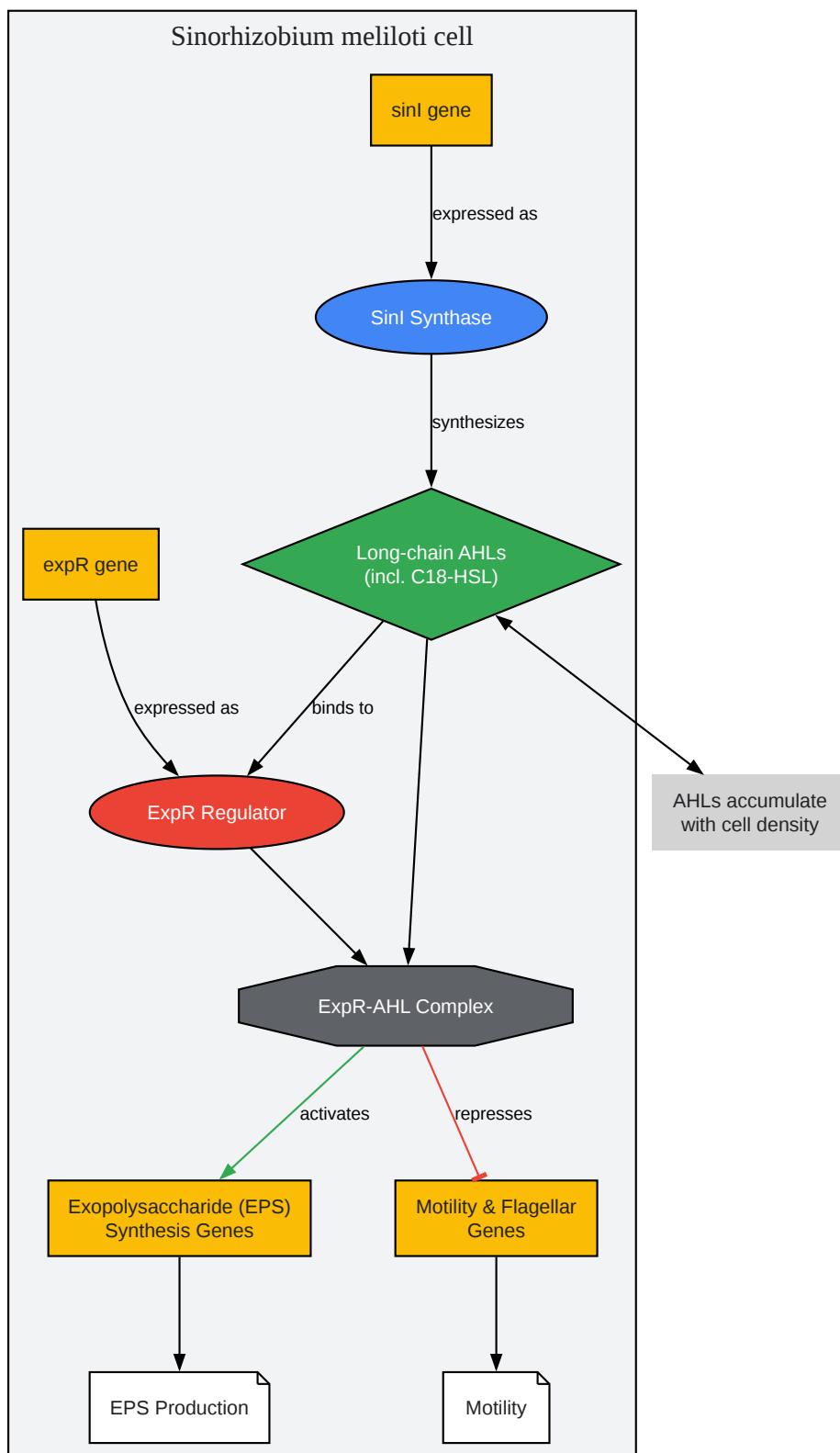

Producer Organism	Quorum Sensing System	Produced Acyl-Homoserine Lactones (AHLs)
<i>Sinorhizobium meliloti</i>	SinI/SinR, ExpR	N-Octadecanoyl-L-homoserine lactone (C18-HSL), C12-HSL, 3-oxo-C14-HSL, C16-HSL, C16:1-HSL, 3-oxo-C16:1-HSL. [4]
<i>Rhodovulum sulfidophilum</i>	Not fully characterized	3-hydroxy-C18-HSL (minor), 3-hydroxy-C20-HSL (major), 3-hydroxy-C20:1-HSL (major). [6]

Signaling Pathways Involving N-Octadecanoyl-L-homoserine lactone

AHL-mediated quorum sensing pathways are central to regulating collective behaviors in bacteria. The general mechanism involves the synthesis of AHLs by a LuxI-family synthase and their detection by a LuxR-family transcriptional regulator.

General AHL Biosynthesis Pathway

N-acyl-homoserine lactones are synthesized from two primary substrates: S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and an acylated-acyl carrier protein (ACP) from the fatty acid biosynthesis pathway, which provides the acyl side chain. This reaction is catalyzed by a LuxI-type synthase.[7]



[Click to download full resolution via product page](#)

General biosynthesis pathway of N-acyl-homoserine lactones (AHLs).

Quorum Sensing Pathway in *Sinorhizobium meliloti*

In *S. meliloti*, the Sin quorum sensing system is a key regulator of symbiotic traits. The SinI synthase produces a range of long-chain AHLs, including C18-HSL. These AHLs bind to the transcriptional regulator ExpR. The ExpR-AHL complex then modulates the expression of a large regulon, which includes genes for exopolysaccharide (EPS) production (activation) and motility (repression). This regulation is critical for successful host plant invasion.[4][8]

[Click to download full resolution via product page](#)

Simplified SinI/ExpR quorum sensing circuit in *Sinorhizobium meliloti*.

Experimental Protocols

The study of C18-HSL and other long-chain AHLs requires robust methods for their extraction from bacterial cultures and their subsequent detection and quantification.

Protocol 1: Extraction of AHLs from Bacterial Culture Supernatants

This protocol is a standard method for extracting AHLs for analysis.

Materials:

- Bacterial culture grown to the desired cell density.
- Ethyl acetate (acidified with 0.1% v/v glacial acetic acid).
- Centrifuge and appropriate tubes.
- Rotary evaporator.
- Methanol or other suitable solvent for resuspension.

Procedure:

- Centrifuge the bacterial culture (e.g., 1 liter) at high speed (10,000 x g) for 15 minutes at 4°C to pellet the cells.
- Carefully decant the cell-free supernatant into a separatory funnel.
- Add an equal volume of acidified ethyl acetate to the supernatant.
- Shake the mixture vigorously for 2 minutes and then allow the aqueous and organic phases to separate.
- Collect the upper ethyl acetate phase, which contains the AHLs.^[2]
- Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.

- Combine the ethyl acetate fractions and remove the solvent using a rotary evaporator at 40-45°C until a dry residue is obtained.[\[2\]](#)
- Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., 1 ml of 20% acetonitrile) for storage at -20°C and subsequent analysis.[\[2\]](#)

Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of specific AHLs.

Instrumentation:

- UHPLC system.
- Mass spectrometer with electrospray ionization (ESI) source.
- C18 reverse-phase HPLC column.

Procedure:

- Sample Preparation: Use the AHL extract from Protocol 1.
- Chromatographic Separation:
 - Inject a known volume of the resuspended extract onto the C18 column.
 - Use a binary solvent gradient for elution. For example:
 - Solvent A: Water with 0.1% formic acid.
 - Solvent B: Acetonitrile with 0.1% formic acid.
 - Run a linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 10-20 minutes) to separate the AHLs based on their hydrophobicity.
- Mass Spectrometry Detection:

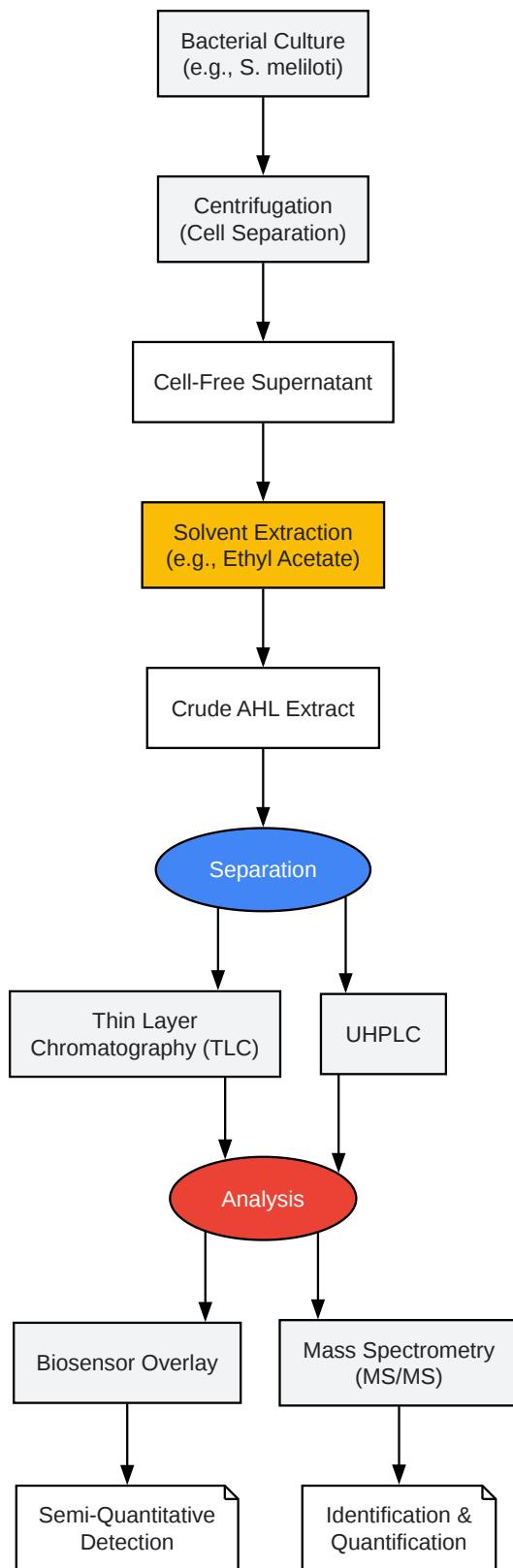
- Operate the mass spectrometer in positive ion ESI mode.
- For quantification, use Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the $[M+H]^+$ adduct of C18-HSL, m/z 368.3) and a specific product ion generated by its fragmentation (e.g., the homoserine lactone moiety, m/z 102.1).
- Create a standard curve using known concentrations of a synthetic C18-HSL standard to quantify the amount in the bacterial extract.

Protocol 3: Bioassay for Long-Chain AHLs

Biosensors are bacterial strains engineered to produce a detectable signal (e.g., light, color, or β -galactosidase activity) in the presence of specific AHLs.

Materials:

- Long-chain AHL reporter strain (e.g., *S. meliloti* with a *sinI*::*lacZ* fusion).[9]
- Appropriate agar plates and growth media for the reporter strain.
- Extracted AHL sample or bacterial culture to be tested.
- Synthetic C18-HSL standard.


Procedure (Thin Layer Chromatography Overlay):

- Spot a small volume (e.g., 5-10 μ L) of the extracted AHL sample onto a C18 reverse-phase Thin Layer Chromatography (TLC) plate.[10]
- Spot known concentrations of the synthetic C18-HSL standard on the same plate.
- Develop the TLC plate in a suitable solvent system (e.g., 70% methanol in water) until the solvent front nears the top.[10]
- Thoroughly dry the TLC plate.
- Prepare an overlay by mixing the reporter strain in molten top agar.

- Pour the top agar containing the reporter strain evenly over the surface of the developed TLC plate.[\[10\]](#)
- Incubate the plate at 30°C overnight.
- The presence of C18-HSL will be indicated by a zone of reporter gene expression (e.g., a blue spot if using a lacZ reporter with X-Gal) at a position corresponding to the C18-HSL standard. The size and intensity of the spot can be used for semi-quantitative analysis.

General Experimental Workflow

The overall process for identifying and quantifying C18-HSL from a natural source follows a logical progression from sample preparation to final analysis.

[Click to download full resolution via product page](#)

Workflow for the extraction, separation, and analysis of AHLs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Characterization of the *Sinorhizobium meliloti* sinR/sinI Locus and the Production of Novel N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sinI- and expR-Dependent Quorum Sensing in *Sinorhizobium meliloti* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Identification of novel long chain N-acylhomoserine lactones of chain length C20 from the marine phototrophic bacterium *Rhodovulum sulfidophilum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a mutant strain of *Rhodovulum sulfidophilum* lacking the pufA and pufB genes encoding the polypeptides for the light-harvesting complex 1 (B 870) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Use of *Sinorhizobium meliloti* as an indicator for specific detection of long-chain N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Two Quorum-Sensing Systems in *Sinorhizobium meliloti* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Natural Producers of N-Octadecanoyl-L-homoserine lactone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022371#natural-producers-of-n-octadecanoyl-l-homoserine-lactone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com